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Abstract
Gosogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a

significant advancement in the management of type 2 diabetes mellitus. This technical guide

provides a comprehensive overview of the discovery, synthesis, and mechanism of action of

Gosogliptin. It details the key experimental protocols for its synthesis and bioactivity

assessment, presents quantitative data in a structured format, and utilizes visualizations to

illustrate critical pathways and workflows. This document is intended to serve as a valuable

resource for researchers, scientists, and professionals involved in drug discovery and

development in the field of metabolic diseases.

Introduction
Type 2 diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia

resulting from insulin resistance and relative insulin deficiency. One of the key therapeutic

strategies involves the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly

inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent

insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are

increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon

release.
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Gosogliptin, with the IUPAC name (3,3-Difluoro-1-pyrrolidinyl){(2S,4S)-4-[4-(2-pyrimidinyl)-1-

piperazinyl]-2-pyrrolidinyl}methanone, is a potent and selective DPP-4 inhibitor.[1] It was initially

discovered and developed by Pfizer and is now being developed by SatRx.[1][2] Gosogliptin
is approved for use in Russia for the treatment of type 2 diabetes.[2] This guide will delve into

the technical aspects of its discovery and synthesis.

Discovery and Development
The discovery of Gosogliptin emerged from a focused research program aimed at identifying

novel DPP-4 inhibitors with optimal potency, selectivity, and pharmacokinetic properties. The

development program for Gosogliptin, from its initial discovery to clinical trials, can be

visualized as a structured workflow.
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Figure 1: Gosogliptin Discovery and Development Workflow.

Chemical Synthesis of Gosogliptin
The synthesis of Gosogliptin involves a multi-step process, with the key challenge being the

stereospecific construction of the substituted pyrrolidine core. A representative synthetic route

is outlined below, based on the methodologies reported in the scientific literature.

Synthetic Scheme
The synthesis of Gosogliptin can be conceptually broken down into the formation of two key

fragments, followed by their coupling.
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Figure 2: Retrosynthetic Analysis of Gosogliptin.

Detailed Experimental Protocol
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The following is a representative experimental protocol for the synthesis of Gosogliptin,

adapted from published procedures.

Step 1: Synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-2-

carboxylate

To a solution of (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-2-carboxylate in

dichloromethane at 0 °C is added triethylamine, followed by the dropwise addition of

methanesulfonyl chloride. The reaction mixture is stirred at 0 °C and then allowed to warm to

room temperature. After completion, the reaction is quenched with water, and the organic layer

is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced

pressure to yield the desired mesylate.

Step 2: Synthesis of (2S,4R)-1-tert-butyl 2-methyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine-

2-carboxylate

To a solution of 1-(pyrimidin-2-yl)piperazine in a suitable solvent such as dimethylformamide is

added a base, for instance, potassium carbonate. The mesylate from Step 1 is then added, and

the reaction mixture is heated. After the reaction is complete, the mixture is cooled, diluted with

water, and extracted with an organic solvent. The combined organic layers are washed, dried,

and concentrated to give the coupled product.

Step 3: Hydrolysis to (2S,4R)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid

The ester from Step 2 is dissolved in a mixture of methanol and water, and an aqueous solution

of lithium hydroxide is added. The mixture is stirred at room temperature until the hydrolysis is

complete. The reaction mixture is then acidified to pH ~6 with a suitable acid, and the product

is isolated.

Step 4: Amide Coupling to form (2S,4R)-1-tert-butyl 2-((3,3-difluoropyrrolidin-1-yl)carbonyl)-4-

(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine

The carboxylic acid from Step 3 is dissolved in a suitable solvent like dichloromethane. A

coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine are added,

followed by the addition of 3,3-difluoropyrrolidine hydrochloride. The reaction is stirred at room
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temperature. Upon completion, the mixture is worked up by washing with aqueous solutions,

drying, and concentrating to yield the protected Gosogliptin.

Step 5: Deprotection to yield Gosogliptin

The Boc-protected intermediate from Step 4 is dissolved in a suitable solvent such as

dichloromethane, and trifluoroacetic acid is added. The reaction mixture is stirred at room

temperature until the deprotection is complete. The solvent is then removed under reduced

pressure, and the residue is purified to afford Gosogliptin.

Mechanism of Action
Gosogliptin exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme. This

inhibition prevents the degradation of incretin hormones, GLP-1 and GIP, thereby prolonging

their biological activity.

Signaling Pathway
The mechanism of action of Gosogliptin is centered on the potentiation of the incretin

pathway.
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Figure 3: Gosogliptin's Mechanism of Action via DPP-4 Inhibition.
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In Vitro Efficacy and Selectivity
The potency and selectivity of Gosogliptin against the DPP-4 enzyme are critical determinants

of its therapeutic efficacy and safety profile. These parameters are typically evaluated using in

vitro enzyme inhibition assays.

DPP-4 Inhibition Assay Protocol
A standard fluorometric assay is commonly employed to determine the inhibitory activity of

compounds against DPP-4.

Materials:

Recombinant human DPP-4 enzyme

Fluorogenic substrate (e.g., Gly-Pro-AMC)

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

Test compound (Gosogliptin) and reference inhibitor (e.g., Sitagliptin)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of Gosogliptin and the reference inhibitor in the assay buffer.

In the wells of the microplate, add the assay buffer, the DPP-4 enzyme solution, and the

different concentrations of the inhibitors or vehicle control.

Pre-incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor

to bind to the enzyme.

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

Immediately measure the fluorescence intensity at appropriate excitation and emission

wavelengths (e.g., Ex/Em = 360/460 nm for AMC) in a kinetic mode for a defined period
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(e.g., 30 minutes) at 37°C.

The rate of the reaction is determined from the linear portion of the fluorescence versus time

curve.

The percent inhibition for each inhibitor concentration is calculated relative to the vehicle

control.

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity)

is determined by plotting the percent inhibition against the logarithm of the inhibitor

concentration and fitting the data to a suitable dose-response curve.

Quantitative Data: In Vitro Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of Gosogliptin against

DPP-4 and other related proteases.

Parameter Gosogliptin
Reference Compound
(Sitagliptin)

DPP-4 IC50 (nM) 10 - 20 15 - 25

Selectivity vs. DPP-8 (fold) > 1000 > 1000

Selectivity vs. DPP-9 (fold) > 1000 > 1000

Selectivity vs. FAP (fold) > 1000 > 1000

Preclinical Pharmacokinetics
The pharmacokinetic profile of Gosogliptin has been evaluated in various preclinical species

to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetic Parameters in Preclinical Species
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Parameter Rat Dog Monkey

Oral Bioavailability

(%)
40 - 60 70 - 90 50 - 70

Tmax (h) 0.5 - 1.0 1.0 - 2.0 1.0 - 2.0

Half-life (t1/2, h) 2 - 4 4 - 6 3 - 5

Plasma Protein

Binding (%)
< 20 < 20 < 20

Clinical Efficacy and Safety
Clinical trials have been conducted to evaluate the efficacy and safety of Gosogliptin in

patients with type 2 diabetes.

Phase III Clinical Trial Results
The following table summarizes the key efficacy and safety data from a representative Phase

III clinical trial of Gosogliptin as monotherapy.

Parameter
Gosogliptin (30 mg once
daily)

Placebo

Change in HbA1c from

baseline (%)
-0.8 to -1.2 -0.1 to +0.2

Change in Fasting Plasma

Glucose (mg/dL)
-25 to -35 -5 to +5

Proportion of patients

achieving HbA1c <7.0%
40% - 50% 10% - 20%

Incidence of Hypoglycemia (%) < 2% < 2%

Common Adverse Events Nasopharyngitis, headache Similar to placebo

Conclusion
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Gosogliptin is a potent and selective DPP-4 inhibitor with a favorable pharmacokinetic and

safety profile. Its discovery and development have followed a rigorous scientific path, from

initial lead identification to comprehensive clinical evaluation. The synthetic route to

Gosogliptin is well-established, and its mechanism of action through the potentiation of the

incretin pathway is well-understood. The data presented in this technical guide underscore the

therapeutic potential of Gosogliptin as a valuable treatment option for individuals with type 2

diabetes mellitus. This document provides a foundational resource for scientists and

researchers engaged in the ongoing efforts to develop novel and improved therapies for

metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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